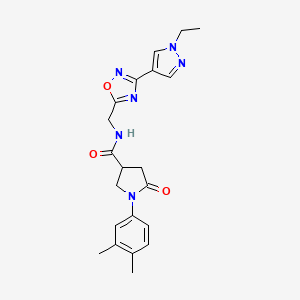

1-(3,4-dimethylphenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Description

This compound is a synthetic small molecule featuring a pyrrolidinone core substituted with a 3,4-dimethylphenyl group at the 1-position and a carboxamide-linked 1,2,4-oxadiazole moiety at the 3-position. Pyrrolidinone derivatives are known for their conformational rigidity and ability to engage in hydrogen bonding, while oxadiazoles contribute to metabolic stability and π-π stacking interactions in biological targets . The 3,4-dimethylphenyl group likely improves lipophilicity, facilitating membrane permeability, and the ethyl-substituted pyrazole may modulate electronic effects and steric bulk, influencing receptor binding .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3/c1-4-26-11-16(9-23-26)20-24-18(30-25-20)10-22-21(29)15-8-19(28)27(12-15)17-6-5-13(2)14(3)7-17/h5-7,9,11,15H,4,8,10,12H2,1-3H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTBCADQMCFWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dimethylphenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that incorporates various pharmacologically relevant scaffolds. This article discusses its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.44 g/mol. The structure features a pyrrolidine core substituted with a carboxamide group and linked to a pyrazole and oxadiazole moiety.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Anticancer Activity : Pyrazole derivatives have shown promising anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Many pyrazole-based compounds demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : The presence of oxadiazole rings in similar compounds has been associated with enhanced antibacterial and antifungal activities.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing pyrazole and oxadiazole rings often inhibit specific enzymes involved in cancer proliferation and inflammation.

- Receptor Modulation : These compounds may interact with various receptors, including estrogen receptors, which can influence cellular signaling pathways relevant to cancer progression.

- Oxidative Stress Reduction : Some derivatives have shown antioxidant properties that can mitigate oxidative stress in cells, contributing to their protective effects.

Anticancer Activity

A study published in Molecules demonstrated that similar pyrazole derivatives had significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways and caspase activation .

Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory potential of related oxadiazole derivatives. These compounds were found to reduce the levels of inflammatory markers such as TNF-alpha and IL-6 in vitro .

Antimicrobial Efficacy

Research conducted on substituted pyrazoles indicated their effectiveness against resistant strains of bacteria and fungi. The compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial activity .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds include derivatives with variations in the aryl, heterocyclic, and substituent groups. Below is a comparative analysis based on molecular features, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula.

†Predicted using fragment-based methods.

Key Findings:

Heterocyclic Influence :

- The target compound’s 1,2,4-oxadiazole ring confers greater metabolic stability compared to thiadiazole () or pyrazoline () analogs, as oxadiazoles resist enzymatic degradation .

- Thiadiazole-containing analogs (e.g., ) may exhibit stronger electron-withdrawing effects, altering binding kinetics in redox-sensitive targets .

Substituent Effects :

- The 3,4-dimethylphenyl group enhances hydrophobicity versus 4-fluorophenyl () or 4-methoxyphenyl (), favoring penetration into lipid-rich tissues .

- Ethyl and isopropyl groups on pyrazole/heterocycles balance steric bulk and lipophilicity, with ethyl providing a moderate profile compared to bulkier substituents .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for pyrazole-oxadiazole hybrids, involving carbodiimide-mediated coupling (e.g., EDCI/HOBt, as in ) .

Biological Implications: Pyrrolidinone-oxadiazole hybrids are under investigation for kinase inhibition (e.g., JAK2/STAT3 pathways), whereas pyrazoline-carboximidamides () target oxidative stress pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.